molecular formula C20H30ClF3N4O B12044219 (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride

Cat. No.: B12044219
M. Wt: 434.9 g/mol
InChI Key: RCZVWLOXPFGZDD-UHFFFAOYSA-N
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Description

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazepane ring, a trifluoromethyl-substituted pyridine ring, and a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride involves multiple steps, including the formation of the diazepane ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a tool for studying biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in areas such as enzyme inhibition, receptor binding, and signal transduction.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, including neurological disorders, cancer, and infectious diseases. Its unique structure and properties make it a promising candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability, durability, and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
  • (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrobromide

Uniqueness

The uniqueness of (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride lies in its specific combination of functional groups and its ability to form stable hydrochloride salts. This enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C20H30ClF3N4O

Molecular Weight

434.9 g/mol

IUPAC Name

(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride

InChI

InChI=1S/C20H29F3N4O.ClH/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23;/h4-5,14-16H,3,6-13H2,1-2H3;1H

InChI Key

RCZVWLOXPFGZDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

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